

A Technical Guide to the Physicochemical Properties of 2-(Furan-2-yl)piperazine

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Compound of Interest

Compound Name: 2-(Furan-2-yl)piperazine

Cat. No.: B054338

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Executive Summary

2-(Furan-2-yl)piperazine is a heterocyclic molecule integrating the biologically significant furan and piperazine scaffolds. The piperazine ring is a cornerstone in medicinal chemistry, featured in drugs for indications ranging from antipsychotics to antihistamines, valued for its favorable pharmacokinetic profile and ability to engage in multiple binding interactions.[1][2] The furan ring, often acting as a bioisosteric replacement for a phenyl group, can modify steric and electronic properties, enhancing metabolic stability and receptor binding affinity.[3] This guide provides an in-depth analysis of the core physicochemical properties of **2-(Furan-2-yl)piperazine**, offering both established data and predictive insights grounded in chemical principles. The intended audience—researchers, medicinal chemists, and formulation scientists—will find this document a critical resource for anticipating the molecule's behavior in biological and pharmaceutical contexts.

Molecular Profile and Key Identifiers

The fundamental characteristics of **2-(Furan-2-yl)piperazine** are summarized below. These identifiers are essential for sourcing, regulatory submission, and computational modeling.

Property	Value	Source
IUPAC Name	2-(Furan-2-yl)piperazine	-
CAS Number	111760-37-3	[4]
Molecular Formula	C ₈ H ₁₂ N ₂ O	[4]
Molecular Weight	152.19 g/mol	[4]
Exact Mass	152.095 Da	[4]

Chemical Structure:

Figure 1: 2D structure of **2-(Furan-2-yl)piperazine**.

Core Physicochemical Properties

A molecule's physicochemical profile dictates its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its suitability for formulation. The following sections detail the most critical parameters for **2-(Furan-2-yl)piperazine**.

Table 3.1: Summary of Physicochemical Data

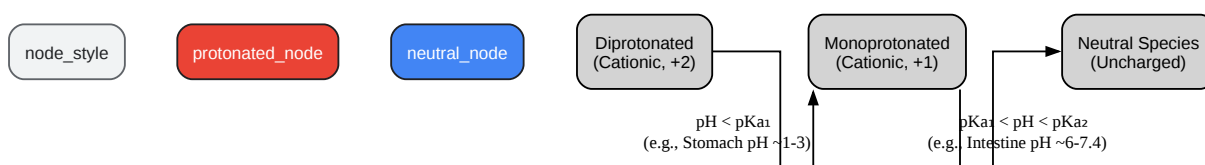
Parameter	Value	Significance in Drug Development	Source
Melting Point	85-88 °C	Purity assessment, solid-state stability, formulation design.	[4]
Boiling Point	264.6 °C at 760 mmHg	Thermal stability, purification process design.	[4]
Calculated logP	1.17	Predicts lipophilicity and membrane permeability.	[4]
Density	1.045 g/cm ³	Excipient compatibility, dosage form design.	[4]
Polar Surface Area (PSA)	37.2 Å ²	Influences membrane transport and blood-brain barrier penetration.	[4]
Flash Point	113.8 °C	Safety parameter for handling and storage.	[4]

Acidity and Basicity (pKa)

The two nitrogen atoms of the piperazine ring confer basic properties to the molecule, which are critical for its solubility, receptor interaction, and absorption. While direct experimental pKa values for **2-(Furan-2-yl)piperazine** are not readily available in the literature, we can derive authoritative estimates from the parent piperazine molecule and apply principles of physical organic chemistry.

The parent piperazine has two distinct pKa values for its conjugate acids: pKa₁ ≈ 5.35 and pKa₂ ≈ 9.73.[5][6]

- **Expert Insight & Causality:** The furan ring is an aromatic system with a heteroatom (oxygen) that exerts a net electron-withdrawing inductive effect. This effect will decrease the electron density on the adjacent nitrogen atom (N-1) of the piperazine ring, making it less basic. Consequently, the pKa associated with this nitrogen (pKa₂) is expected to be lower than the 9.73 value of unsubstituted piperazine. The distal nitrogen (N-4) is less affected, so its corresponding pKa (pKa₁) will be closer to, but likely still slightly lower than, the 5.35 value of piperazine. These pKa values dictate the molecule's ionization state across the physiological pH range, profoundly impacting its journey from administration to target site.



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Caption: Predicted ionization states of **2-(Furan-2-yl)piperazine** across different pH ranges.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of octanol and water, serving as a key indicator of its lipophilicity. A calculated logP value for **2-(Furan-2-yl)piperazine** is 1.17.[4]

- **Expert Insight & Causality:** This moderately positive logP value is a favorable characteristic in drug design. It suggests a balanced nature, avoiding the extremes of high lipophilicity (which can lead to poor aqueous solubility and high metabolic turnover) and high hydrophilicity (which can impede membrane permeation). This balance is essential for oral bioavailability, allowing the molecule to dissolve in the aqueous environment of the gastrointestinal tract while still being able to passively diffuse across the lipid bilayers of intestinal cells.

Spectroscopic Characterization Profile

Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. Below are the predicted spectral characteristics for **2-(Furan-2-yl)piperazine**, based on the known properties of its constituent functional groups.

- **^1H -NMR Spectroscopy:**
 - Furan Protons: Three distinct signals are expected in the aromatic region (~6.0-7.5 ppm). The proton at C5 (adjacent to oxygen) will be the most downfield, followed by the proton at C3, and finally the proton at C4. Each will exhibit characteristic coupling (splitting) with its neighbors.
 - Piperazine Protons: The eight protons on the piperazine ring will appear in the aliphatic region (~2.5-4.0 ppm). The substitution creates a chiral center, rendering the adjacent methylene protons diastereotopic, which will likely result in complex, overlapping multiplets.
 - N-H Protons: One or two broad signals (depending on the solvent and concentration) corresponding to the amine protons will be present. These signals are typically exchangeable with D_2O .
- **^{13}C -NMR Spectroscopy:**
 - Furan Carbons: Four signals are expected in the range of ~105-155 ppm. The carbon attached to the piperazine ring (C2) and the carbon adjacent to the oxygen (C5) will be the most downfield.
 - Piperazine Carbons: Signals for the four piperazine carbons will appear in the aliphatic region, typically between ~40-60 ppm.
- **Infrared (IR) Spectroscopy:**
 - N-H Stretch: A moderate to sharp absorption band around $3300\text{-}3400\text{ cm}^{-1}$ corresponding to the secondary amine N-H stretch.
 - C-H Stretch (Aliphatic): Multiple bands between $2800\text{-}3000\text{ cm}^{-1}$.

- C-H Stretch (Aromatic): Weaker bands above 3000 cm^{-1} .
- C=C Stretch (Furan): Absorptions around $1500\text{-}1600\text{ cm}^{-1}$.
- C-O-C Stretch (Furan): A strong, characteristic band for the furan ether linkage, typically around $1050\text{-}1250\text{ cm}^{-1}$.
- Mass Spectrometry (MS):
 - Molecular Ion (M^+): The electron impact (EI) or electrospray ionization (ESI) spectrum will show a prominent molecular ion peak at m/z 152.
 - Fragmentation: Common fragmentation pathways would involve the cleavage of the piperazine ring or the loss of the furan moiety, leading to characteristic daughter ions.

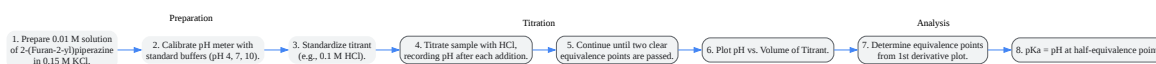
Standardized Experimental Methodologies

To ensure data integrity and reproducibility, the following gold-standard protocols are recommended for the experimental determination of key physicochemical properties. These protocols are designed as self-validating systems.

Protocol: Determination of pKa by Potentiometric Titration

This method measures the change in pH of a solution of the compound upon the incremental addition of a standardized acid or base.

- Workflow Diagram:



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Caption: Experimental workflow for pKa determination via potentiometric titration.

- Step-by-Step Methodology:
 - Preparation: Accurately weigh and dissolve **2-(Furan-2-yl)piperazine** in a solution of constant ionic strength (e.g., 0.15 M KCl) to a final concentration of ~0.01 M.
 - Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).
 - Titration: Place the sample solution in a jacketed beaker to maintain constant temperature. Insert the calibrated pH electrode. Add standardized strong acid (e.g., 0.1 M HCl) in small, precise increments, allowing the pH reading to stabilize after each addition.
 - Data Analysis: Plot the pH reading versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points. The equivalence points are most accurately found by plotting the first derivative of the titration curve ($\Delta\text{pH}/\Delta V$ vs. V).

Protocol: Determination of logP by Shake-Flask Method

This is the traditional and most reliable method for measuring the octanol-water partition coefficient.

- System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing the phases to separate for at least 24 hours.
- Sample Preparation: Prepare a stock solution of **2-(Furan-2-yl)piperazine** in the aqueous phase. The concentration should be chosen to be within the linear range of the analytical method.
- Partitioning: In a glass vessel, combine equal volumes of the octanol and the aqueous sample solution. Shake vigorously at a constant temperature for a sufficient time to reach equilibrium (e.g., 1-2 hours).
- Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
- Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the analyte using a validated analytical method, such as UV-Vis

spectroscopy or HPLC.

- Calculation: The logP is calculated using the formula: $\log P = \log_{10}([Analyte]_{octanol} / [Analyte]_{aqueous})$, where $[Analyte]_{octanol}$ is determined by mass balance: $([Analyte]_{initial} - [Analyte]_{aqueous})$.

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